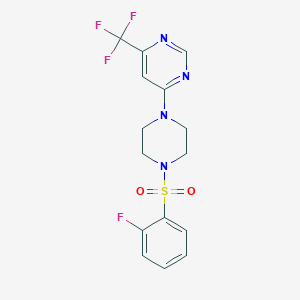

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique chemical structure, which includes a piperazine ring, a sulfonyl group, and a trifluoromethyl-substituted pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate. This can be achieved by reacting 2-fluorophenylsulfonyl chloride with piperazine under basic conditions, such as in the presence of a base like triethylamine.

Coupling with Pyrimidine Derivative: The piperazine intermediate is then coupled with a pyrimidine derivative that contains a trifluoromethyl group. This step often requires the use of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the desired product.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and product isolation. Industrial methods may also include additional steps for the recovery and recycling of solvents and reagents to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring and the pyrimidine ring.

Oxidation and Reduction: The sulfonyl group can be involved in oxidation-reduction reactions, potentially altering the compound’s reactivity and properties.

Hydrolysis: Under acidic or basic conditions, the compound may undergo hydrolysis, leading to the breakdown of the sulfonyl or piperazine moieties.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the piperazine or pyrimidine rings, while oxidation or reduction can modify the sulfonyl group.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors. Studies may focus on its efficacy, bioavailability, and safety in treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Wirkmechanismus

The mechanism of action of 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and trifluoromethyl groups play crucial roles in its binding affinity and selectivity. These interactions can modulate the activity of the target proteins, leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

- 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

- 4-(4-((2-Methylphenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Uniqueness

Compared to these similar compounds, 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. The trifluoromethyl group also enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Biologische Aktivität

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, synthesis, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The chemical formula for this compound is C18H21F4N4O3S with a molecular weight of 392.4 g/mol. It features a piperazine ring linked to a pyrimidine structure, which is further substituted with a trifluoromethyl group and a sulfonyl moiety. The presence of these functional groups contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H21F4N4O3S |

| Molecular Weight | 392.4 g/mol |

| CAS Number | 2034339-18-7 |

The compound primarily targets Equilibrative Nucleoside Transporters (ENTs) , inhibiting their function. This action affects nucleotide synthesis pathways, potentially leading to reduced cellular proliferation in target cells. The inhibition of ENTs can disrupt the uptake of nucleosides, which is crucial for viral replication and cell growth.

Antiviral Activity

Research has demonstrated that derivatives of pyrimidine compounds exhibit notable antiviral properties. For instance, studies on related compounds have shown efficacy against Chikungunya virus (CHIKV) , where structural modifications led to improved selectivity and potency. Specifically, compounds with piperazine linkers have been identified as having enhanced antiviral activity, suggesting that similar modifications in our compound may yield promising results against viral infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have indicated that certain pyrimidine derivatives can inhibit the growth of various cancer cell lines, including breast cancer cells. For example, related compounds targeting Poly (ADP-Ribose) Polymerase (PARP) exhibited significant cytotoxicity against human breast cancer cells, with IC50 values comparable to established chemotherapeutics .

Case Studies

- Antiviral Studies : A study identified several pyrimidine derivatives as selective inhibitors of CHIKV with improved profiles over initial compounds. The modifications led to a selectivity index greater than 61 for the most promising candidates .

- Anticancer Efficacy : In another study focusing on piperazine derivatives, compounds demonstrated moderate to significant efficacy against human breast cancer cells with IC50 values ranging from 18 µM to 57 µM . These findings suggest that structural variations can significantly influence biological activity.

Eigenschaften

IUPAC Name |

4-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F4N4O2S/c16-11-3-1-2-4-12(11)26(24,25)23-7-5-22(6-8-23)14-9-13(15(17,18)19)20-10-21-14/h1-4,9-10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZPPUPAIMXIDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F4N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.